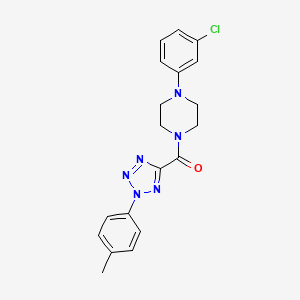![molecular formula C24H26N2O5S B2829602 methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1189973-35-0](/img/structure/B2829602.png)
methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel series of biologically active derivatives, including compounds related to the specified chemical, were synthesized using ultrasonic mediated N-alkylation. This process involves ring expansion and subsequent reactions aimed at evaluating antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
- Another research effort detailed the synthesis and characterization of novel derivatives focusing on monoamine oxidase inhibition activities. The synthetic route included mesylation, N-benzylation, and cyclization reactions, highlighting the compounds' selective inhibition potential against monoamine oxidases (Ahmad et al., 2018).
- Structural studies through crystallography have been conducted to understand the dehydration phenomenon in derivatives of the compound . This provided insights into molecular interactions and structural changes during crystallization in different solvents (Arshad et al., 2013).
Biological Activities
- Research into the biological activities of derivatives has shown promising antimicrobial properties. Specific compounds demonstrated notable antifungal and antibacterial activity, providing a foundation for further investigation into their therapeutic potential (Sonawane et al., 2009).
- Anticancer activity studies have highlighted the potential of related derivatives in oncological research. The binding characteristics and pharmacokinetic mechanism were explored through optical spectroscopic, anticancer, and docking studies, indicating less toxicity and efficient binding to carrier proteins (Shareef et al., 2016).
Pharmacokinetic Studies
- A study focused on the synthesis of quaternary ammonium derivatives of oxicams demonstrated that modification of the core structure by a quaternary ammonium group could significantly increase affinity towards articular cartilage without compromising pharmacological activity. This suggests potential applications in developing more targeted and less toxic anti-inflammatory drugs (Nicolas et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitPI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR signaling pathway. This pathway is critical for many aspects of cell growth and survival. Inhibition of PI3Kδ can lead to decreased cell proliferation and increased apoptosis, particularly in cells that are dependent on this pathway for survival .
Pharmacokinetics
They are metabolized in the liver, primarily by the cytochrome P450 system, and excreted in the urine and feces .
Result of Action
The inhibition of PI3Kδ by this compound can lead to decreased cell proliferation and increased apoptosis. This can result in the reduction of tumor growth in cancers that are dependent on the PI3K/AKT/mTOR pathway .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .
properties
IUPAC Name |
methyl 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-12-14-25(15-13-17)21(27)16-26-23(24(28)31-2)22(18-8-4-3-5-9-18)19-10-6-7-11-20(19)32(26,29)30/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPXVRLMNORQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)
![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)

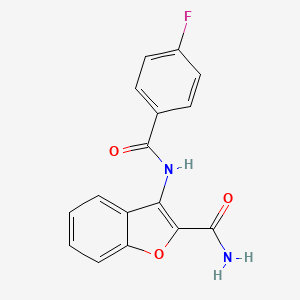
![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
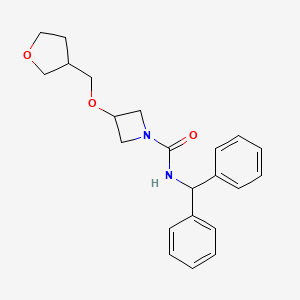
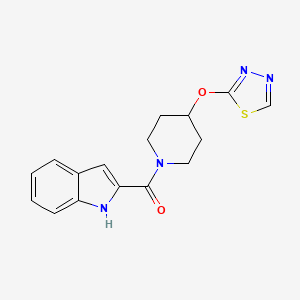
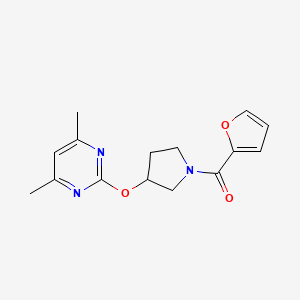
![6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2829532.png)
![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)
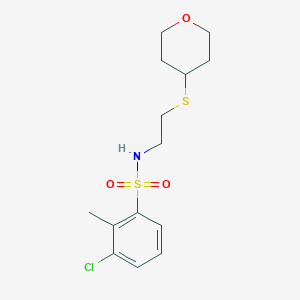
![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)
